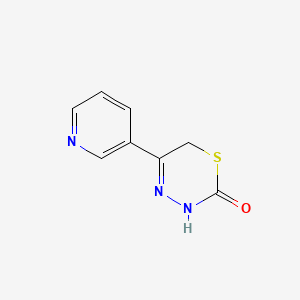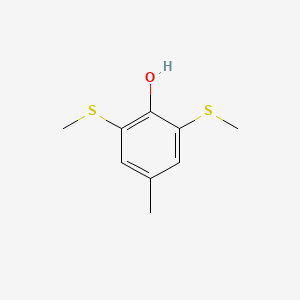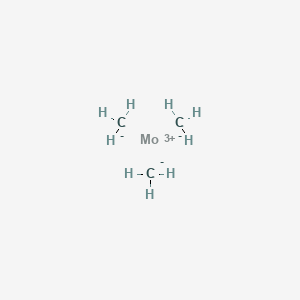
Molybdenum(3+) trimethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum(3+) trimethanide is a coordination compound that features molybdenum in the +3 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Molybdenum(3+) trimethanide can be synthesized through various methods. One common approach involves the reaction of molybdenum trichloride with trimethanide ligands under an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum(3+) trimethanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states or even elemental molybdenum.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum(VI) oxide.
Reduction: Lower oxidation state molybdenum compounds or elemental molybdenum.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Molybdenum(3+) trimethanide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism by which molybdenum(3+) trimethanide exerts its effects involves its ability to coordinate with various substrates and facilitate chemical reactions. The molybdenum center can undergo changes in oxidation state, which is crucial for its catalytic activity. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Molybdenum(IV) oxide
- Molybdenum(VI) oxide
- Molybdenum hexacarbonyl
- Molybdenum disulfide
Uniqueness
Molybdenum(3+) trimethanide is unique due to its specific oxidation state and the nature of its ligands. Unlike molybdenum(IV) oxide or molybdenum(VI) oxide, which are primarily used in different types of catalysis and materials applications, this compound offers distinct reactivity and coordination chemistry. Its ability to undergo various oxidation and reduction reactions makes it versatile for different applications in research and industry.
Eigenschaften
CAS-Nummer |
87698-72-4 |
|---|---|
Molekularformel |
C3H9Mo |
Molekulargewicht |
141.05 g/mol |
IUPAC-Name |
carbanide;molybdenum(3+) |
InChI |
InChI=1S/3CH3.Mo/h3*1H3;/q3*-1;+3 |
InChI-Schlüssel |
XRNLQFUJHJKWMD-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[Mo+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





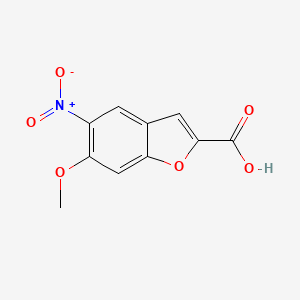
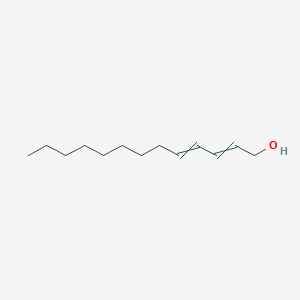
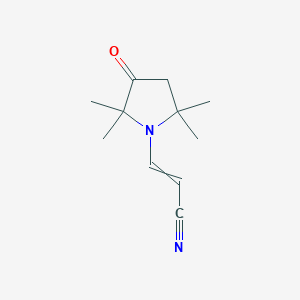
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

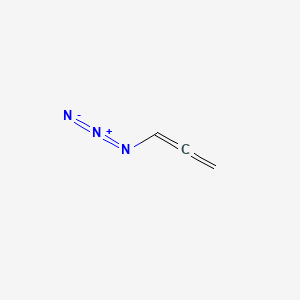
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)

